molecular formula C19H19N3O4 B4680920 (Z)-N-(4-morpholin-4-ylphenyl)-3-(4-nitrophenyl)prop-2-enamide

(Z)-N-(4-morpholin-4-ylphenyl)-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B4680920
M. Wt: 353.4 g/mol
InChI Key: NBYWUJCCGNCXOM-KMKOMSMNSA-N
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Description

(Z)-N-(4-morpholin-4-ylphenyl)-3-(4-nitrophenyl)prop-2-enamide is an organic compound that features a morpholine ring and a nitrophenyl group

Properties

IUPAC Name

(Z)-N-(4-morpholin-4-ylphenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-19(10-3-15-1-6-18(7-2-15)22(24)25)20-16-4-8-17(9-5-16)21-11-13-26-14-12-21/h1-10H,11-14H2,(H,20,23)/b10-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYWUJCCGNCXOM-KMKOMSMNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-morpholin-4-ylphenyl)-3-(4-nitrophenyl)prop-2-enamide typically involves the following steps:

    Formation of the enamine: The reaction between 4-morpholin-4-ylbenzaldehyde and 4-nitroacetophenone under basic conditions forms the enamine intermediate.

    Amidation: The enamine intermediate is then reacted with an appropriate amine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-morpholin-4-ylphenyl)-3-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Various nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-morpholin-4-ylphenyl)-3-(4-nitrophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study the effects of morpholine and nitrophenyl groups on biological systems.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly in the development of new pharmaceuticals targeting specific pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-N-(4-morpholin-4-ylphenyl)-3-(4-nitrophenyl)prop-2-enamide would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(4-morpholin-4-ylphenyl)-3-(4-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.

    (Z)-N-(4-morpholin-4-ylphenyl)-3-(4-methylphenyl)prop-2-enamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in (Z)-N-(4-morpholin-4-ylphenyl)-3-(4-nitrophenyl)prop-2-enamide imparts unique chemical properties, such as the ability to undergo specific oxidation and reduction reactions, which may not be observed in similar compounds with different substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-N-(4-morpholin-4-ylphenyl)-3-(4-nitrophenyl)prop-2-enamide
Reactant of Route 2
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(Z)-N-(4-morpholin-4-ylphenyl)-3-(4-nitrophenyl)prop-2-enamide

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